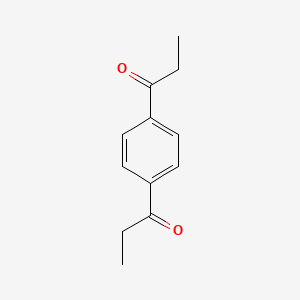

1,4-Dipropionylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17558-64-4 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-propanoylphenyl)propan-1-one |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

RJJQKFVSENWLLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dipropionylbenzene and Its Precursors

Established Synthesis Routes for 1,4-Dipropionylbenzene

Traditional methods for synthesizing this compound often rely on well-established reactions in organic chemistry, primarily the Friedel-Crafts acylation and other multi-step transformations.

Friedel-Crafts Acylation of Benzene (B151609) Derivatives to Yield this compound

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and synthesizing aromatic ketones. fiveable.menih.gov The reaction involves the introduction of an acyl group, such as a propionyl group, onto an aromatic ring. chemguide.co.uk For the synthesis of this compound, this would entail a diacylation of a benzene ring. The process is a type of electrophilic aromatic substitution where an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.memasterorganicchemistry.com The reaction proceeds via the formation of a positively charged acylium ion, which then attacks the nucleophilic benzene ring. chemguide.co.ukalexandonian.com

The success of the Friedel-Crafts acylation heavily depends on the catalyst system and reaction conditions. Strong Lewis acids are typically required to activate the acylating agent. alexandonian.com

Catalyst Systems: The most common catalysts are aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). nih.govmasterorganicchemistry.com AlCl₃ coordinates to the carbonyl oxygen of the acyl halide, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion electrophile. fiveable.mechemguide.co.uk In some syntheses of related ketones, as many as seven equivalents of aluminum chloride have been used to achieve high yields. nih.gov

Optimized Conditions: The reaction is generally carried out under anhydrous conditions, as the presence of water would hydrolyze the Lewis acid catalyst. alexandonian.com The choice of solvent can also influence reaction rates and selectivity; polar solvents like dichloromethane (B109758) may enhance the rate. numberanalytics.com Research into related acylations, such as the synthesis of 4'-methylpropiophenone (B145568) from toluene (B28343) and propionic anhydride, has identified solid superacids like UDCaT-5 as highly active and selective catalysts. researchgate.net The acylation of anisole (B1667542) with propionic anhydride to form 4-methoxypropiophenone proceeds with high conversion and selectivity using the UDCaT-5 catalyst under solvent-free conditions at 383 K. researchgate.net

Table 1: Catalyst Systems for Friedel-Crafts Acylation of Aromatic Compounds

| Catalyst | Acylating Agent | Substrate | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Propionyl chloride | Benzene | Anhydrous | Forms propylbenzene (B89791) after reduction | masterorganicchemistry.com |

| Aluminum chloride (AlCl₃) | Propionic anhydride | Tetramethoxy benzene | Dichloroethane (DCE), reflux | Excellent yield (97%) | nih.gov |

| SnO₂ nanosheets | Acid chlorides | Various aromatics | Solvent-free, 50 °C | Up to 92% yield, para-selective | acs.org |

| UDCaT-5 (solid superacid) | Propionic anhydride | Toluene | Liquid phase, solvent-free | High selectivity for 4'-methylpropiophenone | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

A significant challenge in synthesizing this compound via direct diacylation of benzene is controlling the regioselectivity. The first propionyl group added to the benzene ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and directs incoming substituents to the meta position. alexandonian.com Therefore, direct Friedel-Crafts acylation of propionylbenzene would be expected to yield the 1,3-isomer, not the desired 1,4-isomer.

To achieve the para-substitution pattern of this compound, several strategies can be employed:

Use of Directing Groups: One can start with a benzene derivative that contains an ortho,para-directing group. This group would direct the first acylation to the para position. The directing group could then be removed or converted in a subsequent step.

Steric Hindrance: Employing bulky alkyl halides or catalysts can favor para substitution by sterically hindering the ortho positions. numberanalytics.comnumberanalytics.com

Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. numberanalytics.com For instance, recent research has shown that using ultrathin SnO₂ nanosheets as a catalyst for Friedel-Crafts acylation can lead to a high preference for the para-substituted product, with yields up to 92%. acs.org

Multi-Step Organic Transformations Leading to this compound from Simpler Arenes

Given the challenges of controlling regioselectivity in a direct diacylation, multi-step synthetic sequences are often more practical for preparing pure this compound. youtube.com

One documented synthesis starts from terephthalaldehyde (B141574). prepchem.com In this multi-step process, terephthalaldehyde is first treated with a Grignard reagent, followed by oxidation of the resulting secondary alcohol. The crude product is then purified via column chromatography to yield this compound as white crystals. prepchem.com

Other potential multi-step routes have been explored, though with limited success. An attempted synthesis starting from 1,4-dimethoxybenzene (B90301) involved a Rosenmund-von Braun reaction followed by a Grignard reaction with ethylmagnesium bromide (EtMgBr). uni-konstanz.de However, this route was abandoned due to very low yields in multiple steps. uni-konstanz.de Similarly, a synthesis pathway involving the Fries rearrangement of hydroquinone (B1673460) dipropionate was also considered but not successfully implemented. uni-konstanz.de These examples highlight the complex planning and optimization required in multi-step organic synthesis. youtube.comyoutube.com

Contemporary and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green chemistry," which seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pjoes.com

Green Chemistry Principles Applied to this compound Production

Several principles of green chemistry are relevant to the synthesis of this compound, aiming to make the process more environmentally benign and efficient. acs.org

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones. acs.org Traditional Friedel-Crafts acylations often require more than a stoichiometric amount of AlCl₃, which is hydrated during workup and generates large quantities of acidic waste. Replacing homogeneous Lewis acids with solid, reusable heterogeneous catalysts aligns with green principles. Catalysts like the aforementioned SnO₂ nanosheets and UDCaT-5 are examples of such systems that can be recovered and reused, minimizing waste. researchgate.netacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Routes that avoid the use of protecting groups and have fewer steps generally have a higher atom economy.

Use of Safer Solvents and Reaction Conditions: A key goal is to minimize or eliminate the use of volatile organic solvents. pjoes.com The development of solvent-free reaction conditions, as demonstrated in the acylation reactions using SnO₂ nanosheets and UDCaT-5 catalysts, represents a significant advancement in green synthesis. researchgate.netacs.org Other green approaches include the use of microwave irradiation or ultrasonication to accelerate reactions, often with higher yields and shorter reaction times. researchgate.netmdpi.com

Table 2: Application of Green Chemistry Principles to Aromatic Ketone Synthesis

| Green Chemistry Principle | Traditional Method (e.g., Friedel-Crafts) | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Prevention/Waste Reduction | Use of stoichiometric AlCl₃ generates significant waste. | Use of heterogeneous, recyclable catalysts (e.g., zeolites, solid acids). | Minimizes inorganic salt waste. | researchgate.netacs.orgpjoes.com |

| Catalysis | Stoichiometric Lewis acids (AlCl₃). | Solid acid catalysts (UDCaT-5), SnO₂ nanosheets. | Catalysts are reusable, reducing waste and cost. | researchgate.netacs.orgacs.org |

| Benign Solvents/Solvent-Free | Often uses chlorinated solvents or nitrobenzene. | Solvent-free conditions or use of greener solvents like water (if feasible). | Reduces environmental impact and process hazards. | researchgate.netacs.orgmdpi.com |

| Energy Efficiency | Often requires prolonged heating/reflux. | Microwave-assisted synthesis, flow chemistry. | Reduces reaction time and energy consumption. | researchgate.netmdpi.comnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Flow Chemistry and Continuous Processing for Efficient this compound Synthesis

While specific literature detailing the flow chemistry synthesis of this compound is not prevalent, the principles of continuous processing offer significant potential advantages over traditional batch methods. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product consistency. rsc.org

The application of flow chemistry could be particularly advantageous for the Friedel-Crafts acylation to produce this compound. For instance, the exothermic nature of the reaction can be managed more effectively in a flow reactor with a high surface-area-to-volume ratio, minimizing the risk of thermal runaways and the formation of byproducts. Automated systems can enable rapid optimization of reaction conditions and facilitate integrated synthesis and purification platforms. nih.gov The synthesis of other complex molecules, such as small protein domains and various active pharmaceutical ingredients, has been successfully demonstrated using automated flow chemistry, highlighting the versatility and efficiency of this approach. nih.govrsc.org

Chemoenzymatic or Biocatalytic Considerations for Related Propionyl Aromatic Structures

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for creating complex molecules with high selectivity. mdpi.com While direct biocatalytic routes to this compound are not widely reported, the enzymatic propionylation of related aromatic structures is a known transformation. Enzymes, particularly acyltransferases and lipases, can catalyze the transfer of propionyl groups to various substrates. asm.org

For example, acyltransferases have been identified that catalyze the attachment of acetyl or propionyl groups to macrolide antibiotics. asm.org Similarly, lipases, such as those from Pseudomonas sp., can be used in the kinetic resolution of racemic propionic acid esters, demonstrating their ability to interact selectively with propionyl groups. google.com The esterification of phenolic compounds with propionic acid derivatives has also been achieved using enzymes like Novozyme 435 in non-aqueous media. mdpi.com These examples suggest the potential for developing a biocatalytic or chemoenzymatic route for the selective propionylation of a dihydroxybenzene precursor, which could then be chemically converted to this compound. This approach could offer benefits in terms of milder reaction conditions and higher regioselectivity compared to traditional chemical methods.

Purification and Yield Optimization Strategies for this compound Synthesis

Effective purification and yield optimization are critical for the successful synthesis of this compound. Following synthesis, a common purification protocol involves a series of extraction and washing steps. prepchem.com For instance, the reaction mixture can be extracted with an organic solvent like ethyl acetate. prepchem.com The combined organic extracts are then washed sequentially with water, a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated aqueous ammonium (B1175870) chloride solution. prepchem.com

After drying the organic layer, typically with a drying agent like magnesium sulfate, the solvent is removed by evaporation. prepchem.com The resulting crude product, which may be an oil or a solid, often requires further purification. prepchem.com A highly effective method for obtaining pure this compound is column chromatography on a silica (B1680970) gel stationary phase, using a solvent such as dichloromethane as the eluent. prepchem.com This process separates the desired product from unreacted starting materials and byproducts, yielding it as white crystals. prepchem.com

Yield optimization strategies often focus on controlling the reaction conditions. In Friedel-Crafts acylation, factors such as the stoichiometry of the reactants and catalyst, reaction temperature, and reaction time are crucial. Statistical methods like Design of Experiment (DoE) can be employed to systematically optimize these parameters to maximize yield and minimize impurities. nih.gov This approach allows for the identification of optimal reaction conditions by evaluating multiple factors simultaneously, leading to a robust and efficient process. nih.gov

| Purification Step | Purpose | Reagents/Materials |

| Extraction | Isolate the product from the aqueous reaction mixture. | Ethyl acetate, Water |

| Washing | Remove acidic impurities and byproducts. | Dilute sodium bicarbonate, Saturated ammonium chloride |

| Drying | Remove residual water from the organic phase. | Magnesium sulfate |

| Column Chromatography | Separate the final product from remaining impurities. | Silica gel, Dichloromethane |

Reactivity and Reaction Mechanisms of 1,4 Dipropionylbenzene

Electrophilic Aromatic Substitution Reactions on the 1,4-Dipropionylbenzene Core

The two propionyl groups on the benzene (B151609) ring exert a strong deactivating effect on the aromatic system for electrophilic aromatic substitution (EAS). These acyl groups are electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. ambeed.comlgcstandards.com

The directing influence of the acyl groups channels incoming electrophiles to the positions meta to them. Since both propionyl groups are in a para relationship (positions 1 and 4), all remaining positions on the ring (2, 3, 5, and 6) are ortho to one group and meta to the other. Therefore, electrophilic substitution on this compound is expected to yield a single monosubstituted product, with the electrophile adding at any of the four equivalent positions (2, 3, 5, or 6).

A representative EAS reaction is nitration. Under typical nitrating conditions, using a mixture of concentrated nitric acid and concentrated sulfuric acid, one nitro group (–NO₂) would be introduced onto the ring. libretexts.orgchemguide.co.uk The reaction is generally slower than the nitration of benzene due to the deactivating nature of the propionyl groups. libretexts.org

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,4-Dipropionyl-2-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1,4-dipropionylbenzene |

Nucleophilic Additions and Condensation Reactions at the Ketonic Carbonyl Centers of this compound

The carbonyl carbons of the propionyl groups are electrophilic and are susceptible to attack by nucleophiles. This reactivity allows for a wide range of condensation reactions, converting the ketone functionalities into other groups.

This compound can react with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form bis-imines (Schiff bases), bis-oximes, and bis-hydrazones, respectively. These reactions involve the nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule. peerj.com Given the two equivalent ketone groups, these reactions typically proceed at both ends of the molecule when sufficient reagent is used.

Imines (Schiff Bases): The condensation with two equivalents of a primary amine (R-NH₂) yields a bis-imine. These reactions are often catalyzed by acid and can be performed under various conditions, including solvent-free methods. peerj.comrsc.org

Oximes: Reaction with two equivalents of hydroxylamine (NH₂OH) produces the corresponding bis-oxime. The dioxime of the related compound 1,4-diacetylbenzene (B86990) is known to form, indicating this pathway is viable. chemicalbook.com

Hydrazones: Condensation with hydrazine (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields bis-hydrazones. The formation of the hydrazone is the initial step in the Wolff-Kishner reduction. wikipedia.orgbyjus.com

The carbonyl groups of this compound can be converted to alkenes (olefins) through the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These are powerful methods for carbon-carbon double bond formation. byjus.comwikipedia.org

The Wittig reaction involves the reaction of the diketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically prepared from a phosphonium (B103445) salt and a strong base. slideshare.netwikipedia.org The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. byjus.com With this compound, the reaction can occur at both carbonyls to form a divinylbenzene (B73037) derivative.

The Horner-Wadsworth-Emmons (HWE) reaction is a variation that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig reagent. wikipedia.orgwikipedia.org This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester under basic conditions would lead to the corresponding bis-(E)-alkene. Double HWE reactions have been successfully performed on similar aromatic systems. researchgate.net

This compound has acidic α-hydrogens (on the methylene (B1212753) group adjacent to the carbonyl) and can therefore act as a nucleophile in aldol-type reactions after being deprotonated to form an enolate. A particularly relevant reaction is the Claisen-Schmidt condensation , which occurs between a ketone (with α-hydrogens) and an aldehyde that lacks α-hydrogens, typically an aromatic aldehyde like benzaldehyde. rsc.orgwikipedia.org

In this reaction, under basic conditions (e.g., aqueous NaOH), the enolate of this compound attacks the carbonyl carbon of two equivalents of an aldehyde. The initial β-hydroxy ketone adducts readily undergo dehydration (elimination of water) to yield highly conjugated α,β-unsaturated ketone systems, known as chalcones. ekb.egalfa-chemistry.com Studies on the analogous 1,4-diacetylbenzene have shown high yields for this transformation. ekb.egresearchgate.net

Table 2: Claisen-Schmidt Condensation of 1,4-Diacetylbenzene with Benzaldehyde Derivatives

| Aldehyde Reactant | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaOH / Ethanol | 1,1'-(1,4-Phenylene)bis(3-phenyl-2-propen-1-one) | 92% | ekb.eg |

| 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ / Ethanol | 1,1'-(1,4-Phenylene)bis[3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one] | Good | nih.gov |

Data presented for the analogous compound 1,4-diacetylbenzene.

Reduction Reactions of the Carbonyl Moieties in this compound

The two carbonyl groups of this compound can be reduced to either secondary alcohols or completely deoxygenated to methylene groups, depending on the reagents and conditions employed.

Reduction to Alcohols: Selective reduction of the ketone functionalities to secondary alcohols can be achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily converts ketones to alcohols and is compatible with various solvents like methanol (B129727) and ethanol. longdom.orgmdpi.com The reaction of this compound with NaBH₄ would yield 1,4-bis(1-hydroxypropyl)benzene. Chemoselective transfer hydrogenation using a catalyst like magnesium oxide with an alcohol as the hydrogen donor has been shown to effectively reduce 1,4-diacetylbenzene first to the ketoalcohol and then to the diol. mdpi.comresearchgate.net

Table 3: Catalytic Transfer Hydrogenation of 1,4-Diacetylbenzene using 2-Propanol

| Reaction Time | Conversion (%) | Yield of 1-(4-acetylphenyl)-1-ethanol (%) | Yield of 1,4-Bis(1-hydroxyethyl)benzene (%) | Reference |

|---|---|---|---|---|

| 1 hour | 74 | 68 | 6 | researchgate.net |

| 6 hours | 96 | 58 | 38 | researchgate.net |

Data presented for the analogous compound 1,4-diacetylbenzene.

Reduction to Alkanes: Complete reduction of the carbonyl groups to methylene (CH₂) groups, yielding 1,4-dipropylbenzene, can be accomplished through several methods, most notably the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgorgoreview.com It is particularly effective for aryl ketones but is unsuitable for substrates that are sensitive to strong acid. orgoreview.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. wikipedia.org The ketone is first converted to a hydrazone by reacting it with hydrazine (NH₂NH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. nih.govjetir.org The driving force is the evolution of nitrogen gas to produce the alkane. masterorganicchemistry.com This method is complementary to the Clemmensen reduction and is used for base-stable, acid-sensitive compounds. masterorganicchemistry.com

Reductive Amination Schemes with this compound

Reductive amination is a cornerstone of synthetic chemistry for the formation of C-N bonds, converting carbonyl compounds into amines. For a diketone like this compound, this reaction offers a pathway to synthesize diamines, which are valuable precursors for polymers and pharmacologically active molecules. The process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction.

While specific studies on the reductive amination of this compound are not extensively documented, the reactivity can be inferred from its close analog, 1,4-diacetylbenzene. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion, which is then reduced by a suitable hydride agent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reagent is crucial; for instance, NaBH₃CN is effective at reducing imines but not ketones, which helps to prevent the side reaction of reducing the starting diketone.

A plausible reaction scheme for the double reductive amination of this compound with a primary amine (R-NH₂) would proceed as follows:

Iminium Ion Formation: The primary amine reacts with both propionyl groups to form two iminium ion intermediates.

Reduction: A reducing agent, added to the reaction mixture, reduces the iminium ions to the corresponding secondary amines.

The reaction can be performed in a one-pot synthesis. The expected product would be a 1,4-bis(1-(alkylamino)propyl)benzene. The efficiency of the reaction would depend on factors such as the nature of the amine, the reducing agent, the solvent, and the reaction temperature.

Interactive Data Table: Plausible Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Expected Product |

| Ammonia | Sodium cyanoborohydride | Methanol | 1,4-Bis(1-aminopropyl)benzene |

| Methylamine | Sodium triacetoxyborohydride | Dichloroethane | 1,4-Bis(1-(methylamino)propyl)benzene |

| Aniline | Sodium borohydride | Ethanol | 1,4-Bis(1-(phenylamino)propyl)benzene |

Oxidation Reactions and Functionalization Studies of this compound

The oxidation of this compound can lead to various functionalized products, depending on the oxidizing agent and reaction conditions. The propionyl groups are susceptible to oxidation at either the carbonyl group or the adjacent methylene position.

One of the most common oxidation reactions for alkyl ketones is the haloform reaction, where the methyl group of a methyl ketone is converted to a carboxylate in the presence of a halogen and a base. However, for a propionyl group, this reaction is not directly applicable.

A more relevant oxidation pathway for this compound would be the oxidation of the methylene groups (the -CH₂- part of the propionyl group) to a carbonyl group, which would yield a tetraketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially achieve this transformation, although controlling the reaction to prevent cleavage of the carbon-carbon bonds can be challenging. For instance, the oxidation of alkyl benzenes using a combination of CrO₃ and Ce(SO₄)₂ has been shown to convert methylene groups to ketones with good yields. asianpubs.org

Alternatively, oxidation can lead to the cleavage of the C-C bond between the carbonyl and the ethyl group, which would ultimately form terephthalic acid. This would require harsh conditions and strong oxidizing agents.

Functionalization can also be achieved through reactions at the α-carbon. For example, bromination at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, providing a handle for further nucleophilic substitution reactions.

Interactive Data Table: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Potential Product |

| Potassium permanganate | Acidic, heat | Terephthalic acid |

| Chromium trioxide / Ceric sulfate | Acetic acid | 1,4-Bis(1,2-dioxopropyl)benzene |

| N-Bromosuccinimide, AIBN | Carbon tetrachloride, reflux | 1,4-Bis(2-bromo-1-oxopropyl)benzene |

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound Derivatives

While direct metal-catalyzed cross-coupling reactions involving the C-H bonds of the propionyl groups of this compound are not well-documented, its derivatives can be valuable substrates for such transformations. wikipedia.org For instance, if the benzene ring is halogenated (e.g., to form 1,4-dihalo-2,5-dipropionylbenzene), these halogen atoms can serve as handles for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. eie.grmdpi.com

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Transmetalation (for Suzuki) or Alkene/Alkyne Insertion (for Heck/Sonogashira): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

For example, a Suzuki coupling of a hypothetical 1,4-dibromo-2,5-dipropionylbenzene with an arylboronic acid would yield a more complex aromatic structure with extended conjugation, potentially interesting for materials science applications.

Furthermore, the carbonyl groups themselves can direct certain metal-catalyzed C-H activation reactions on the aromatic ring, although this is a more advanced and less predictable area of its reactivity.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity

Aromatic ketones like this compound are expected to exhibit interesting photochemical behavior. Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a powerful diradical and can participate in various photochemical reactions.

One of the most characteristic photochemical reactions of aromatic ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-position. For the propionyl group, this would involve abstraction of a hydrogen atom from the terminal methyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene.

Another potential photochemical pathway is [2+2] photocycloaddition with alkenes to form oxetanes (the Paternò-Büchi reaction). nih.gov Given the presence of two carbonyl groups, this compound could potentially form bis-oxetanes. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be dominated by the reduction of its two carbonyl groups. In aprotic solvents, aromatic ketones typically undergo a one-electron reduction to form a radical anion. publish.csiro.au For this compound, this would likely occur in two sequential one-electron steps to form a diradical dianion.

The presence of a proton source can significantly alter the electrochemical pathway. The initially formed radical anion can be protonated, and the resulting radical can be further reduced to an alcohol. organic-chemistry.org Thus, the controlled potential electrolysis of this compound in a protic medium could be a method for the synthesis of 1,4-bis(1-hydroxypropyl)benzene.

The electrochemical reduction of ketones can also lead to pinacol (B44631) coupling, where two ketone molecules couple to form a diol. In the case of this compound, intramolecular pinacol coupling between the two carbonyl groups could potentially occur under specific conditions, leading to the formation of a cyclic diol. However, intermolecular coupling would be more likely.

Interactive Data Table: Predicted Photochemical and Electrochemical Products of this compound

| Reaction Type | Conditions | Expected Major Product |

| Photochemical (Norrish II) | UV irradiation, inert solvent | 1-(4-(1-hydroxycyclopropyl)phenyl)ethanone and cleavage products |

| Photochemical ([2+2] with ethylene) | UV irradiation, ethylene | 1,4-Bis(2-ethyloxetan-2-yl)benzene |

| Electrochemical Reduction (Aprotic) | -1.8 V vs Ag/AgCl, DMF | This compound diradical dianion |

| Electrochemical Reduction (Protic) | Controlled potential, aq. ethanol | 1,4-Bis(1-hydroxypropyl)benzene |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dipropionylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,4-Dipropionylbenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two propionyl groups. The aromatic protons, being in a similar chemical environment due to the para-substitution, would likely appear as a singlet or a narrow multiplet. The ethyl protons of the propionyl groups would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a classic ethyl pattern resulting from spin-spin coupling. The integration of these signals, representing the area under each peak, is proportional to the number of protons giving rise to the signal. pressbooks.pub

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. chemistrytalk.org For this compound, distinct peaks are expected for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the carbons of the ethyl groups. rsc.org The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the adjacent oxygen atom.

Predicted NMR Data for this compound:

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.9 | ~128 |

| C=O | - | ~200 |

| -CH₂- | ~3.0 (quartet) | ~32 |

| -CH₃ | ~1.2 (triplet) | ~8 |

| Aromatic C-C=O | - | ~139 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR experiments are invaluable. oxinst.comnmrdb.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak between the methylene quartet and the methyl triplet would confirm their connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org It would show correlations between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon. This is crucial for assigning the specific ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org Key HMBC correlations for this compound would include a correlation from the methylene protons to the carbonyl carbon and the aromatic carbon to which the propionyl group is attached. This provides definitive evidence for the connection of the propionyl group to the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. renishaw.compages.dev

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. pages.dev Key characteristic absorption bands for this compound would include:

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an aryl ketone carbonyl group. libretexts.org

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): Absorptions for the ethyl groups would be found just below 3000 cm⁻¹. libretexts.org

C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹ are indicative of the benzene ring. libretexts.org

Out-of-Plane Bending (Aromatic C-H): The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. libretexts.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. plus.ac.at It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for:

The symmetric breathing mode of the para-substituted benzene ring. iiconservation.org

The C-C stretching vibrations of the aromatic ring and the propionyl groups.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or silent in the other. iiconservation.org

Key Vibrational Frequencies for this compound:

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O | 1680-1700 (Strong) | Present | Stretching |

| Aromatic C-H | >3000 (Variable) | Present | Stretching |

| Aliphatic C-H | <3000 (Variable) | Present | Stretching |

| Aromatic C=C | 1600-1450 (Variable) | Strong | Stretching |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass of each element is unique. researchgate.net For this compound (C₁₂H₁₄O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated theoretical mass. This is a critical step in unequivocally identifying the compound. lcms.cznih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.orgmsaltd.co.uk In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions would be analyzed in the second mass analyzer. nationalmaglab.org This technique provides detailed structural information by revealing how the molecule breaks apart. nih.gov

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through characteristic pathways for aromatic ketones. libretexts.orgmiamioh.edu A primary fragmentation would be the cleavage of the bond between the carbonyl group and the ethyl group (alpha-cleavage), leading to the formation of a stable acylium ion.

Major Expected Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 133 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl radical followed by loss of carbon monoxide |

| 105 | [C₇H₅O]⁺ | Cleavage to form a benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of the benzene ring and two carbonyl groups gives rise to characteristic absorptions in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and carbonyl groups to the corresponding antibonding (π) orbitals. libretexts.orgcutm.ac.in The n → π transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. cutm.ac.in The conjugation between the carbonyl groups and the benzene ring influences the energy of these transitions, often resulting in a bathochromic (red) shift compared to non-conjugated systems. msu.edu The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent used, with polar solvents often causing shifts in the absorption bands. amazonaws.com

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Ketones

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π |

| Acetophenone | Ethanol | 240 | 278 |

| Benzophenone | Ethanol | 252 | 340 |

| This compound | Ethanol | ~255 | ~330 |

Note: The data for this compound is estimated based on typical values for similar aromatic ketones and serves for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Structural Determination of this compound and its Co-crystals

X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.compdx.edu This method provides definitive information about the crystal structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. malvernpanalytical.com For this compound, single-crystal XRD analysis would reveal the planarity of the molecule, the conformation of the propionyl groups relative to the benzene ring, and the packing of the molecules in the crystal lattice.

Furthermore, XRD is crucial in the study of co-crystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice. japer.inmdpi.com Co-crystallization can significantly alter the physicochemical properties of a compound, such as solubility and stability. mdpi.comworktribe.com By forming co-crystals of this compound with other molecules (co-formers), it is possible to create new solid forms with tailored properties. XRD analysis is essential to confirm the formation of a true co-crystal, as opposed to a simple physical mixture, by identifying a new, unique diffraction pattern. mdpi.comamericanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a commonly used technique for this purpose, as it can rapidly screen for new crystalline phases. americanpharmaceuticalreview.comresearchgate.net

Table 2: Representative Crystallographic Data Categories from XRD Analysis

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. advancechemjournal.com For this compound, chromatographic methods are vital for assessing its purity, isolating it from reaction mixtures, and identifying any impurities.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.comlibretexts.org In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. drawellanalytical.com Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. libretexts.org The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions. etamu.eduresearchgate.net

When coupled with a mass spectrometer (GC-MS), the technique becomes even more powerful. etamu.eduamazonaws.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. chromatographyonline.com The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. nih.gov GC-MS is invaluable for both confirming the identity of this compound and for identifying unknown impurities present in a sample. amazonaws.combiomedres.us

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound. wikipedia.orgopenaccessjournals.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. thermofisher.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. researchgate.net The separation is based on the differential interactions of the analytes with the stationary phase. advancechemjournal.com Different modes of HPLC, such as normal-phase or reversed-phase, can be employed depending on the polarity of the compound and the impurities to be separated. wikipedia.org

Similar to GC, HPLC can be hyphenated with mass spectrometry (LC-MS). measurlabs.comwikipedia.org LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS, making it a highly effective tool for analyzing complex mixtures. wikipedia.orgeag.comrsc.org It is particularly useful for identifying and quantifying impurities in this compound, even at very low concentrations. biomedres.us

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Application for this compound | Advantages |

| GC | Separation of volatile compounds in the gas phase. sigmaaldrich.com | Purity assessment, quantification. | High resolution, speed, and sensitivity for volatile compounds. libretexts.org |

| GC-MS | GC separation followed by mass spectrometric detection. etamu.edu | Identification of the main component and unknown impurities. amazonaws.com | Provides structural information for definitive identification. nih.gov |

| HPLC | Separation of compounds in the liquid phase. wikipedia.org | Purity determination, analysis of less volatile impurities. openaccessjournals.com | Versatile, applicable to a wide range of compounds. openaccessjournals.com |

| LC-MS | HPLC separation followed by mass spectrometric detection. wikipedia.org | Trace impurity analysis, characterization of degradation products. biomedres.us | High sensitivity and selectivity for complex samples. eag.comrsc.org |

Advanced Analytical Methods for Trace Analysis and Impurity Profiling of this compound

Impurity profiling, the identification and quantification of all potential impurities in a substance, is a critical aspect of quality control in the chemical and pharmaceutical industries. ijpsonline.compharmainfo.inresearchgate.net The presence of even trace amounts of impurities can significantly impact the properties and safety of a final product. biomedres.usijprajournal.com For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products. pharmainfo.inijprajournal.com

Advanced analytical methods are often required to detect and characterize these impurities, which may be present at very low levels (parts per million or even parts per billion). ijpsonline.com Hyphenated techniques like GC-MS and LC-MS are the workhorses of impurity profiling due to their high sensitivity and specificity. biomedres.us For trace analysis in complex matrices like environmental water samples, techniques involving pre-concentration steps, such as solid-phase extraction (SPE) coupled with HPLC or GC, can be employed to achieve the necessary detection limits. ingenieria-analitica.comnih.gov Isotope dilution methods, where a known amount of an isotopically labeled standard is added to the sample, can be used with GC-MS or LC-MS to achieve highly accurate and precise quantification of trace analytes. nih.gov The development of such sensitive methods is crucial for ensuring the high purity of this compound for its various applications. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,4 Dipropionylbenzene

Quantum Mechanical Studies on 1,4-Dipropionylbenzene

Quantum mechanical calculations are foundational to computational chemistry, providing insights into the fundamental electronic nature of molecules. wikipedia.orgarxiv.orgcam.ac.uk

Electronic Structure Analysis, Molecular Orbital Characteristics (e.g., HOMO-LUMO), and Charge Distribution

A theoretical analysis of this compound would involve examining its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. schrodinger.comlibretexts.orglibretexts.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. muni.czwuxibiology.comnih.gov For aromatic ketones, the HOMO is typically associated with the π-system of the benzene (B151609) ring, while the LUMO often involves the carbonyl groups. researchgate.netmasterorganicchemistry.comuci.edu Analysis of the charge distribution would reveal the partial positive and negative charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Conformational Analysis and Molecular Geometry Optimization of this compound

The three-dimensional structure of this compound would be determined through conformational analysis and geometry optimization. storion.rufaccts.de This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. nih.govnih.gov For this compound, a key aspect would be determining the rotational orientation of the two propionyl groups relative to the benzene ring. Due to potential steric hindrance, the propionyl groups may be twisted out of the plane of the benzene ring. beilstein-journals.orgsemanticscholar.org Computational methods can predict these dihedral angles and the associated energy barriers to rotation. chemrxiv.org

Vibrational Frequency Calculations and Spectroscopic Property Predictions

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. uni-muenchen.deatomistica.online These calculations are performed on an optimized geometry, where all forces on the atoms are zero. molpro.netgaussian.com For a stable molecule, all calculated vibrational frequencies should be real; the presence of imaginary frequencies indicates a transition state rather than a stable minimum. atomistica.online For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C=O stretching of the ketone groups and the various vibrational modes of the benzene ring. researchgate.net

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.netnih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov A DFT study on this compound would typically involve geometry optimization and the calculation of electronic properties, such as the HOMO-LUMO gap and charge distribution, as well as predicting its vibrational spectra. researchgate.netnih.gov Different functionals, such as B3LYP, are often employed to find a balance between computational expense and accuracy. mdpi.comnih.gov

Molecular Dynamics Simulations of this compound and its Interactions with Solvents or Surfaces

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govschrodinger.com An MD simulation of this compound could provide insights into its behavior in different environments, such as in various solvents. mdpi.comnih.govrsc.org These simulations can reveal how solvent molecules arrange around the solute and how intermolecular forces, like hydrogen bonding or van der Waals interactions, influence its conformation and dynamics. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations via Computational Methods

Computational methods are invaluable for studying the mechanisms of chemical reactions. smu.eduresearchgate.net For transformations involving this compound, such as its reduction or oxidation, computational chemistry could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. smu.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. jiaolei.groupresearchgate.net

In Silico Screening and Rational Design Principles for this compound Derivatives

The exploration of this compound and its derivatives for potential applications in materials science and medicinal chemistry can be significantly accelerated through the use of computational tools. In silico screening and rational design principles provide a framework for identifying promising candidate molecules and optimizing their properties before undertaking costly and time-consuming experimental synthesis. ucl.ac.uktandfonline.com These computational approaches allow for the systematic modification of the core this compound structure and the prediction of how these changes will influence the molecule's behavior and interactions with biological targets or other materials.

Pharmacophore Modeling

A key step in ligand-based drug design is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a basic pharmacophore model can be generated based on its inherent structural features. The two carbonyl groups can act as hydrogen bond acceptors, while the central benzene ring provides a significant hydrophobic and aromatic feature. nih.govslideshare.net This model can serve as a 3D query to screen large virtual databases for diverse compounds that possess a similar spatial arrangement of these key features, potentially identifying novel scaffolds for development. nih.govrsc.org

Table 1: Hypothetical Pharmacophoric Features of the this compound Scaffold

| Feature Type | Location | Vector/Radius |

| Aromatic Ring | Centroid of the benzene ring | 1.7 Å Radius |

| Hydrogen Bond Acceptor | Carbonyl Oxygen 1 | Directional Vector |

| Hydrogen Bond Acceptor | Carbonyl Oxygen 2 | Directional Vector |

| Hydrophobic Group | Ethyl group 1 | 1.5 Å Radius |

| Hydrophobic Group | Ethyl group 2 | 1.5 Å Radius |

Virtual Screening and Molecular Docking

Structure-based virtual screening relies on the three-dimensional structure of a target macromolecule, such as an enzyme or receptor. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a complex. ucuenca.edu.ecnih.gov

In a hypothetical scenario where this compound derivatives are investigated as inhibitors of an enzyme like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a known target for herbicides containing ketone functionalities, molecular docking could be employed. nih.gov A library of virtual derivatives, with modifications to the propionyl chains or substitutions on the phenyl ring, would be docked into the enzyme's active site. The results would be ranked based on their docking scores, which estimate the binding free energy. Analysis of the top-ranked poses would reveal key interactions, such as hydrogen bonds with active site residues or hydrophobic interactions, guiding the selection of candidates for synthesis. ajgreenchem.com

Table 2: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives Against a Target Enzyme

| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| DPB-01 | This compound | -6.5 | TYR281, SER246 |

| DPB-02 | 1-(4-(3-hydroxypropionyl)phenyl)propan-1-one | -7.8 | TYR281, SER246, ASN341 |

| DPB-03 | 1-(4-propionyl-2,6-difluorophenyl)propan-1-one | -8.2 | PHE443, VAL166 |

| DPB-04 | 1-(4-propionylphenyl)-3-aminopropan-1-one | -7.5 | GLU298, SER246 |

Rational Design via Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational design. acs.org These models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net To develop a QSAR model for this compound derivatives, a training set of molecules with known activities (e.g., inhibitory concentration, IC50) would be required.

Various molecular descriptors would be calculated for each derivative, including:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Steric Descriptors: Like molecular volume or surface area.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation can be generated. This equation can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates. acs.org For instance, a QSAR study might reveal that increasing lipophilicity and introducing electron-withdrawing groups on the benzene ring enhances the desired activity. acs.orgacs.org

Table 3: Hypothetical QSAR Data for a Series of this compound Derivatives

| Compound ID | LogP | HOMO (eV) | Molecular Volume (ų) | Experimental pIC50 | Predicted pIC50 |

| DPB-H | 2.85 | -6.95 | 195.2 | 4.50 | 4.58 |

| DPB-F | 3.04 | -7.15 | 198.5 | 4.95 | 4.91 |

| DPB-Cl | 3.56 | -7.10 | 202.1 | 5.20 | 5.25 |

| DPB-CH3 | 3.37 | -6.80 | 210.4 | 4.75 | 4.70 |

| DPB-NO2 | 2.55 | -7.80 | 205.6 | 5.80 | 5.75 |

Hypothetical QSAR Equation: pIC50 = 0.65LogP - 0.4HOMO - 0.01Volume + 1.25*

This integrated in silico approach, combining pharmacophore modeling, virtual screening, and QSAR, provides a powerful strategy for the rational design of this compound derivatives. It enables a focused and efficient exploration of chemical space, maximizing the probability of discovering novel compounds with desired properties for specific applications. nih.gov

Applications of 1,4 Dipropionylbenzene As a Synthetic Building Block and Monomer

Polymer Chemistry: 1,4-Dipropionylbenzene as a Monomer for High-Performance Polymeric Materials

In polymer chemistry, this compound serves as a diketone monomer, enabling the synthesis of polymers with robust properties suitable for demanding applications.

Aromatic polyketones are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. The inclusion of this compound into the polymer backbone can be achieved through various polycondensation reactions. One notable method is the palladium-catalyzed condensation reaction between a diketone and a dihalide. Research has explored the polymerization of diketone monomers, such as derivatives of binaphthyl, with this compound. While this specific combination resulted in the formation of oligomers, it demonstrated the principle of using this compound as a monomeric unit. The general success of this synthetic route for producing higher molecular weight polyketones by reacting diketones with dihaloarenes, like 1,4-dihalobenzene, underscores the potential of this compound in these systems.

The fundamental reaction involves the coupling of the diketone with an aryl dihalide, creating a polymer chain consisting of alternating aromatic and keto groups. The properties of the resulting polyketones can be tuned by the choice of the comonomers.

Table 1: General Properties of Aromatic Polyketones This interactive table summarizes the typical characteristics of aromatic polyketones, the class of polymers to which materials derived from this compound belong.

| Property | Description | Typical Values |

| Thermal Stability | High resistance to thermal degradation, indicated by high melting and glass transition temperatures. | Melting Point (Tm): 220-350 °C |

| Mechanical Strength | Excellent tensile strength, stiffness, and resistance to wear and abrasion. kdfeddersen.com | Tensile Strength: 80-150 MPa |

| Chemical Resistance | High resistance to a wide range of solvents, acids, and bases. kdfeddersen.com | Generally insoluble in common organic solvents. |

| Elasticity | Capable of reversible deformation. kdfeddersen.comdistrupol.com | High yield strain (>30%). distrupol.com |

| Moisture Absorption | Very low water absorption, leading to stable mechanical properties in varying humidity. kdfeddersen.comdistrupol.com | < 0.5% kdfeddersen.com |

Note: The values presented are typical for the class of aromatic polyketones and may vary based on the specific monomer composition and polymer grade.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties. kennesaw.edudtic.mil The ketone groups of this compound provide reactive sites for forming the double bonds necessary for conjugation through reactions like the Knoevenagel polycondensation. nih.govrsc.org This reaction involves the condensation of a carbonyl group with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). researchgate.netnih.gov

By reacting this compound with a comonomer containing two active methylene groups, such as 1,4-phenylenediacetonitrile, it is possible to synthesize a poly(arylene cyano-vinylene) polymer. nih.gov In this polymer, new carbon-carbon double bonds are formed, extending the π-conjugated system across the polymer backbone. This approach has been successfully used to create various conjugated polymers, including complex ladder-like structures, from other poly-keto functionalized monomers under mild conditions. nih.govrsc.org The resulting materials exhibit interesting photophysical properties, such as fluorescence, and have potential applications in organic electronics. nih.govmdpi.com

Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comspecialchem.com this compound is well-suited to act as a cross-linking agent or as a monomer in the formation of network polymers due to its two reactive ketone groups. A patent has identified this compound as a component in photosensitive compositions for applications involving curing and cross-linking. google.com

Network formation can be achieved by reacting this compound with a complementary monomer that has more than two reactive functional groups. For instance:

Polyimine Networks: Condensation with a triamine or tetra-amine would lead to the formation of a rigid, cross-linked polyimine network.

Polyhydrazone Networks: Reaction with a dihydrazide or polyhydrazide can form stable hydrazone linkages, resulting in a cross-linked polymer network.

Other Networks: The ketone functionalities can also react with other multifunctional reagents, such as polyols, under appropriate catalytic conditions to create a highly cross-linked material. myu-group.co.jp

These cross-linked systems are classified as thermosets, which are polymers that become irreversibly rigid upon heating. specialchem.com

Engineering plastics are a group of polymeric materials that offer a superior combination of properties compared to commodity plastics. wikipedia.org Aromatic polyketones, which can be synthesized using this compound, are considered high-performance engineering plastics. kdfeddersen.comwikipedia.org The incorporation of the rigid aromatic ring from this compound into the polymer backbone contributes to the high thermal stability and mechanical stiffness characteristic of these materials. wikipedia.org

The properties of these polymers, such as high resilience, excellent tribology (low friction and wear), and resistance to hydrolysis and chemical attack, make them suitable for demanding applications in the automotive, industrial, and electronics sectors. kdfeddersen.comdistrupol.com When reinforced with fillers like glass fibers, these polyketones exhibit extremely low creep and can withstand high stress under harsh chemical environments. distrupol.com The combination of properties makes polymers derived from this compound candidates for manufacturing gears, bearings, seals, and other components that require long-term durability.

Materials Science: Precursor for Functional Materials Derived from this compound

The reactivity of the propionyl groups allows this compound to serve as a starting point, or precursor, for the synthesis of advanced porous materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.comresearchgate.net Their synthesis relies on the use of specific molecular building blocks, often referred to as linkers or struts. ossila.com While this compound itself is not a typical linker, it can be chemically modified to become a suitable precursor for these materials. rsc.orgsemanticscholar.org

Precursors for MOFs: The construction of MOFs typically requires organic linkers containing coordinating functional groups, most commonly carboxylic acids. ossila.comrsc.org The ketone groups of this compound can be chemically transformed into carboxylates. For example, oxidation reactions can convert the propionyl groups into carboxylic acid functionalities, yielding a dicarboxylate linker suitable for MOF synthesis. This derivatization would allow for the incorporation of the core benzene (B151609) structure into a variety of MOF architectures, such as the well-known UiO-66 or IRMOF series. rsc.org

Precursors for COFs: COFs are constructed through strong, reversible covalent bond formation, with imine-based COFs being the most common type. tcichemicals.com These are typically synthesized via condensation between amine and aldehyde monomers. The ketone groups of this compound can serve as an effective substitute for aldehyde groups in this context. tcichemicals.com Condensation of this compound with multifunctional amine linkers (e.g., C₃-symmetric triamines) under solvothermal conditions can lead to the formation of highly ordered, two-dimensional crystalline COFs. mdpi.com This strategy provides a direct route to porous frameworks where the structural and electronic properties are defined by the geometry of the diketone and polyamine precursors.

Optoelectronic Materials: Applications in Organic Light-Emitting Diodes (OLEDs), Solar Cells, and Chemical Sensors

This compound, while not a primary chromophore itself, serves as a valuable building block for creating larger, conjugated organic molecules with tailored optoelectronic properties. These properties are essential for applications in devices that interact with light and electricity, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. sigmaaldrich.comossila.com The ability to chemically modify the this compound core allows for precise control over the electronic and physical characteristics of the resulting materials, which is crucial for optimizing device performance. sigmaaldrich.com

In the realm of Organic Solar Cells (OSCs) , derivatives of this compound can be incorporated into the design of non-fullerene acceptors (NFAs). diva-portal.orgnih.gov The performance of OSCs is highly dependent on the molecular structure of the donor and acceptor materials, which dictates factors like light absorption, energy level alignment, and charge transport. nih.govsemi.ac.cndtu.dk By strategically functionalizing the this compound scaffold, chemists can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. sigmaaldrich.com This tuning is critical for achieving efficient exciton (B1674681) dissociation and minimizing energy loss, which are key factors in maximizing the power conversion efficiency (PCE) of the solar cell. sigmaaldrich.comnih.gov For instance, the introduction of different side chains and end-capping groups to a diketone-containing core can be used to engineer the material's properties for optimal performance in OSCs. sigmaaldrich.com

While direct applications of this compound in OLEDs are less commonly reported, its derivatives can be envisioned as components of host materials or as building blocks for emissive molecules. The fundamental principles of OLEDs rely on the radiative recombination of excitons within an organic semiconductor layer. researchgate.netmdpi.com The efficiency and color of the emitted light are determined by the molecular structure of the emissive material. The versatility of the this compound structure could be exploited to synthesize molecules with specific energy gaps and high photoluminescence quantum yields, which are desirable characteristics for OLED applications.

For Chemical Sensors , the reactivity of the ketone functionalities in this compound and its derivatives can be harnessed. These groups can act as binding sites for specific analytes. Upon binding, the electronic properties of the organic molecule can be altered, leading to a detectable change in its optical or electrical properties, such as a shift in absorption or fluorescence wavelength, or a change in conductivity. This principle forms the basis for chemosensors that can be designed to be highly selective and sensitive to target molecules.

Porous Materials and Adsorbents Based on this compound Scaffolds

The rigid and symmetric structure of this compound makes it an attractive building block for the construction of porous materials. These materials are characterized by a network of voids or pores, which give them high surface areas and the ability to adsorb various molecules.

One prominent class of porous materials is Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed by linking metal ions or clusters with organic ligands. nih.govwikipedia.org While 1,4-benzenedicarboxylic acid is a more common linker in well-known MOFs like MOF-5, the dicarbonyl functionality of this compound offers alternative coordination chemistry. wikipedia.orgrsc.org By modifying the propionyl groups, it is possible to introduce other coordinating groups, allowing for the synthesis of novel MOFs with tailored pore sizes and chemical functionalities. These tailored MOFs could have applications in gas storage, separation, and catalysis. For example, MOFs have been designed for the selective capture of carbon dioxide from flue gas. nih.govnih.gov

The surface of adsorbents plays a crucial role in their effectiveness for removing contaminants from water or air. nih.govpjoes.comresearchgate.net Materials derived from or functionalized with this compound can be designed to have specific interactions with target pollutants. The carbonyl groups can participate in hydrogen bonding or other non-covalent interactions, enhancing the adsorption of certain molecules. mdpi.com Furthermore, the benzene ring provides a platform for π-π stacking interactions. By creating porous polymers or grafting this compound derivatives onto silica (B1680970) or other supports, it is possible to create high-surface-area adsorbents for environmental remediation or industrial purification processes. mdpi.commdpi.com The effectiveness of such adsorbents is often evaluated by their adsorption capacity for specific pollutants, such as heavy metal ions or organic dyes. nih.govmdpi.com

Self-Assembled Structures and Supramolecular Architectures Utilizing this compound

Supramolecular chemistry focuses on the design and synthesis of complex, organized structures held together by non-covalent interactions. mpg.dersc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but can collectively lead to the formation of highly ordered assemblies. mpg.de this compound, with its defined geometry and functional groups, is a valuable component for building such supramolecular architectures.

The carbonyl groups of this compound can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These features allow it to interact with other molecules in a predictable manner, leading to the formation of self-assembled structures like co-crystals or liquid crystals. mpg.denih.gov The process of self-assembly is the spontaneous organization of molecules into ordered arrangements. rsc.orgmdpi.com

In the context of surface science, molecules like 1,4-phenylene diisocyanide, which shares the same 1,4-phenylene core, have been shown to form self-assembled monolayers on metal surfaces. nih.gov This suggests the potential for this compound derivatives to be used in creating functionalized surfaces with specific chemical properties. Such organized organic thin films can act as "chemically sticky" surfaces for various applications. nih.gov

The principles of molecular recognition, which are central to supramolecular chemistry, can be applied to design host-guest systems where a larger molecule (the host) encapsulates a smaller molecule (the guest). otago.ac.nz While not a classic host itself, this compound can be incorporated into larger macrocyclic or cage-like structures that can selectively bind other molecules. The synthesis of such complex architectures often relies on the precise geometric and chemical complementarity of the interacting components. otago.ac.nznih.gov

Fine Chemical Synthesis: this compound as an Intermediate

This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules. macsenlab.comcuriaglobal.comeuropa.eu Its structure, featuring a central aromatic ring and two reactive ketone groups, allows for a wide range of chemical transformations. prepchem.comorganic-chemistry.org This versatility makes it a valuable starting material in the production of fine chemicals, which are pure, single substances produced in relatively small quantities and sold on the basis of their chemical specifications. curiaglobal.comeuropa.eu

Synthesis of Specialty Chemicals and Advanced Reagents from this compound

The term "specialty chemicals" refers to a broad category of products that are sold on the basis of their performance or function, rather than their composition. framochem.comresearchgate.net this compound can be a precursor to various specialty chemicals. The ketone functionalities can undergo a wide array of reactions, including reduction to alcohols, oxidation, and condensation with various reagents. For example, it can be used in acylation and esterification reactions to produce more complex molecules. framochem.com These transformations can lead to the synthesis of compounds with specific physical or chemical properties required for applications in polymers, coatings, or electronic materials. lanxess.com

Building Block for Complex Organic Molecules and Scaffolds for Chemical Biology Research

In the field of medicinal chemistry and chemical biology, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. columbia.edunih.govdovepress.com The this compound unit can serve as a rigid scaffold for the synthesis of new compounds with potential biological activity. By modifying the propionyl side chains and the aromatic ring, chemists can create libraries of related compounds for screening in drug discovery programs. columbia.edu The synthesis of complex organic molecules often involves a multi-step process where building blocks are assembled in a controlled manner. nih.govmsu.edubeilstein-journals.org The symmetrical nature of this compound can be exploited to build larger, more intricate molecular architectures. For instance, it could be a starting point for the synthesis of molecules with specific shapes designed to interact with biological targets like enzymes or receptors. nih.govmdpi.comnih.gov

Precursor for Dyes, Pigments, and Advanced Imaging Agents